Product packaging for alpha-Terthienylmethanol(Cat. No.:CAS No. 13059-93-3)

alpha-Terthienylmethanol

Cat. No.: B189203
CAS No.: 13059-93-3
M. Wt: 278.4 g/mol
InChI Key: WAYZWWNNJZMQCQ-UHFFFAOYSA-N
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Description

alpha-Terthienylmethanol is a bioactive terthiophene compound isolated from plant species such as Tagetes minuta and Eclipta prostrata , demonstrating significant potential for oncological research. This compound exhibits a multi-target mechanism of action, making it a valuable tool for studying cancer pathways and therapeutic development. In research models, this compound has been shown to function as a potent inhibitor of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The underlying mechanism involves the targeted inhibition of specific protein kinase C (PKC) isozymes α and β2, which are key signaling molecules downstream of the VEGF receptor pathway . This antiangiogenic activity results in the inhibition of VEGF-induced tube formation and impaired invasiveness of both endothelial and highly aggressive cancer cells, such as MDA-MB-231 . Beyond its antiangiogenic properties, this compound demonstrates direct cytotoxic effects on various cancer cell lines, including human endometrial, ovarian, and breast cancer cells . Its efficacy in these models is linked to the induction of apoptosis and cell cycle arrest, particularly in the S phase. This growth inhibition is mechanistically associated with the compound's ability to generate reactive oxygen species (ROS), primarily via the activation of NADPH oxidase, leading to oxidative stress, DNA damage, caspase activation, and ultimately, programmed cell death . The compound has shown promising activity against multidrug-resistant (MDR) cancer phenotypes, highlighting its potential as a candidate for overcoming drug resistance . With low reported cytotoxicity against normal peripheral blood mononuclear and erythrocyte cells in studies, this compound presents an interesting profile for further investigative research into novel cancer therapeutics . Researchers will find this compound particularly useful for exploring PKC-mediated signaling, ROS-induced apoptosis, and the development of natural product-based anti-cancer strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10OS3 B189203 alpha-Terthienylmethanol CAS No. 13059-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYZWWNNJZMQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332399
Record name [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13059-93-3
Record name [2,2′:5′,2′′-Terthiophene]-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13059-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Modifications

Strategies for alpha-Terthienylmethanol Synthesis

The construction of this compound can be approached through total synthesis, which involves creating the molecule from simpler, commercially available precursors. This process generally consists of two main stages: the formation of the terthiophene backbone and the subsequent introduction of the hydroxymethyl functional group.

Total synthesis provides a reliable route to obtain this compound and its analogues, offering an alternative to extraction from natural sources like Eclipta alba or Tagetes minuta. nih.gov The discipline of total synthesis serves as a critical platform for testing and validating new synthetic methods and provides the quantities of material necessary for biological evaluation. organic-chemistry.org A common strategy for this compound involves the initial synthesis of a terthiophene intermediate, often bearing an aldehyde or ester group at the alpha-position. This intermediate is then converted to the final alcohol product. For instance, the reduction of 2,2':5',2''-terthiophene-5-carbaldehyde using a suitable reducing agent would yield this compound. This multi-step approach allows for structural confirmation and enables the creation of novel derivatives that are not found in nature. organic-chemistry.org

The formation of the three-ring thiophene (B33073) backbone is the cornerstone of synthesizing this compound. Modern organic chemistry employs several powerful palladium- or nickel-catalyzed cross-coupling reactions to construct these C-C bonds efficiently.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used and highly versatile method for synthesizing terthiophene derivatives. mdpi.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a thiophene boronic acid) with an organic halide (such as 2,5-dibromothiophene). numberanalytics.comscirp.org The primary advantages of the Suzuki coupling are its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and environmental safety of its boronic acid reagents compared to other organometallics. mdpi.comuwindsor.ca Yields for terthiophene synthesis via Suzuki coupling are often good, typically ranging from 50% to 90%. mdpi.com

Grignard-type Reactions: Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds and alcohols. mnstate.edualfa-chemistry.com While cross-coupling reactions involving Grignard reagents (such as Kumada coupling) can be used for backbone formation, their most significant role in this compound synthesis is often in the final step. A Grignard reagent, which is a potent nucleophile, readily reacts with carbonyl compounds like aldehydes, ketones, and esters. alfa-chemistry.comlibretexts.org To form this compound, a terthiophene Grignard reagent could be reacted with formaldehyde, or more commonly, a terthiophene aldehyde can be reacted with a different Grignard reagent or a reducing agent to produce the primary alcohol. The reaction proceeds through the nucleophilic addition of the carbanionic carbon to the electrophilic carbonyl carbon. libretexts.org

Other catalytic methods such as the Stille and Kumada couplings are also employed for terthiophene backbone synthesis. The Stille reaction uses organotin compounds, which can provide high yields but are limited by the high toxicity of the reagents. mdpi.com The Kumada coupling utilizes a Grignard reagent and a nickel or palladium catalyst to couple organic halides, proceeding under mild conditions with high yields. mdpi.com

Catalytic Reaction Catalyst Reactants Key Advantages Potential Drawbacks
Suzuki Coupling Palladium Complex (e.g., Pd(PPh₃)₄)Thiophene Boronic Acid + Thiophene HalideHigh functional group tolerance, good yields (50-90%), environmentally safer byproducts. mdpi.comuwindsor.caPotential for deboronation of electron-rich reactants. mdpi.com
Kumada Coupling Nickel or Palladium ComplexThiophene Grignard Reagent + Thiophene HalideHigh reaction yields, mild conditions. mdpi.comGrignard reagents can react with other functional groups. uwindsor.ca
Stille Coupling Palladium ComplexOrganostannane (Tin) Compound + Thiophene HalideHigh conversion yields (75-90%). mdpi.comAcute toxicity of organotin reagents and byproducts. mdpi.com

Total Synthesis Approaches in Organic Chemistry

Synthesis of this compound Derivatives

The chemical structure of this compound is frequently modified to create derivatives with tailored properties. The hydroxyl (-OH) group and the thiophene rings serve as key sites for functionalization. researchgate.net

Structural modifications are strategically designed to improve the inherent characteristics of the parent compound.

For Enhanced Bioactivity: Research has shown that this compound possesses antiangiogenic properties, and derivatives are synthesized to enhance this effect. nih.gov Modifications aim to optimize interactions with biological targets, such as protein kinase C (PKC) isozymes. nih.govresearchgate.net By altering substituents on the terthiophene core, chemists can fine-tune the molecule's electronic properties and steric profile to increase its potency and selectivity as a potential therapeutic agent. nih.govplos.org

For Advanced Material Properties: The terthiophene backbone is a well-known component of conducting polymers and organic electronic materials. researchgate.net The hydroxyl group of this compound provides a convenient handle for incorporating the molecule into larger systems. researchgate.net Modifications can be made to improve solubility, tune electronic properties, or enable polymerization. For example, introducing charged side chains like sulfonates can render the typically hydrophobic terthiophene structure water-soluble, which is advantageous for applications in biological systems or aqueous media. researchgate.net

A variety of chemical reactions are used to functionalize the this compound scaffold, leading to a wide range of derivatives. The active hydroxyl group can be easily modified, and the thiophene rings can undergo electrophilic substitution or be pre-functionalized before the backbone is constructed. mdpi.comresearchgate.net

Common functionalization strategies include:

Esterification and Etherification: The primary alcohol group is readily converted into esters or ethers to alter lipophilicity and introduce new functional moieties.

Introduction of Charged Groups: To enhance water solubility for biological applications, charged groups such as sulfonates or quaternary ammonium (B1175870) salts can be attached via multi-step synthesis starting from functionalized thiophene precursors. researchgate.netresearchgate.net

Introduction of Electron-Withdrawing/Donating Groups: Attaching groups like ketones or nitriles to the thiophene rings can modulate the electronic properties of the molecule, which is crucial for its use in organic electronics or as a fluorescent probe. mdpi.com For example, ketones can be introduced to increase the electrophilicity of the trimer. mdpi.com

Conversion to Carboxylic Acids: A common derivative is the corresponding carboxylic acid, which can be obtained through the oxidation of the alcohol or the hydrolysis of a nitrile group. mdpi.com The resulting carboxylate is negatively charged at physiological pH and can be used to improve interactions with biological targets or surfaces. mdpi.com

Functional Group Functionalization Technique Resulting Property/Use Reference
Carboxylic Acid (-COOH)Oxidation of alcohol; Hydrolysis of nitrileEnhanced water solubility, provides a handle for amidation/esterification. mdpi.com
Ketone (C=O)Stille or Suzuki coupling with ketone-containing precursorsTunes electronic properties, increases electrophilicity. mdpi.com
Sulfonate (-SO₃⁻)Synthesis from hydroxyethyl-thiophene precursorsConfers water solubility, creates negatively charged derivative. researchgate.netresearchgate.net
Trimethylammonium (-N(CH₃)₃⁺)Synthesis from hydroxyethyl-thiophene precursorsConfers water solubility, creates positively charged derivative. researchgate.netresearchgate.net

Iii. Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques in Research

A variety of spectroscopic methods are employed to elucidate the structure and characterize the molecular properties of α-terthienylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like α-terthienylmethanol. numberanalytics.commsu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. numberanalytics.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), have been instrumental in confirming the structure of α-terthienylmethanol. Key observations from these analyses include:

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the thiophene (B33073) ring protons, typically appearing in the chemical shift range of δ 6.7–7.2 ppm. A distinct signal for the hydroxymethyl group protons is observed around δ 4.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum shows peaks corresponding to the sp²-hybridized carbons of the thiophene rings, which resonate in the δ 120–140 ppm region. The carbon atom of the hydroxymethyl group typically appears at a chemical shift of approximately δ 60 ppm.

These spectral data, when combined, allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular framework of α-terthienylmethanol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Terthienylmethanol

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene Protons 6.98 (d, J=3.6 Hz), 6.94 (d, J=5.1 Hz) -
Hydroxymethyl Protons 4.75 (s) -
C-2 - 144.2
C-5' - 137.8
C-4'' - 128.4

Note: Data obtained in CDCl₃ at 400 MHz.

Mass Spectrometry and Other Spectroscopic Methods for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com For α-terthienylmethanol, techniques like electrospray ionization (ESI) or electron impact (EI) mass spectrometry are utilized. These methods would show a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 278.4. The fragmentation patterns observed in the mass spectrum can provide further structural information, often showing cleavage of the hydroxymethyl group or the linkages between the thiophene rings.

In addition to mass spectrometry, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for molecular characterization. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated terthiophene system. IR spectroscopy helps to identify the functional groups present, such as the hydroxyl (-OH) group of the methanol (B129727) substituent.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at an electronic and atomic level. These theoretical approaches complement experimental data and offer deeper insights into the behavior of α-terthienylmethanol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. orientjchem.orguctm.edu DFT calculations can be employed to optimize the molecular geometry of α-terthienylmethanol and to predict various properties, including its electronic distribution and reactivity. orientjchem.org By calculating the molecular electrostatic potential (MEP), regions that are prone to electrophilic or nucleophilic attack can be identified, offering insights into potential reaction sites. orientjchem.org

DFT studies on related thiophene systems have been used to analyze electronic properties and predict reactivity, showing good agreement with experimental results. ijcce.ac.irresearchgate.net For instance, the analysis of global electron density transfer (GEDT) in reactions involving thiophenes can quantify the polar nature of the reaction. ijcce.ac.ir Such calculations are valuable for understanding the chemical behavior of α-terthienylmethanol.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org These simulations can provide detailed insights into the intermolecular interactions that govern the behavior of molecules in various environments. dovepress.comnih.gov For α-terthienylmethanol, MD simulations can be used to explore its interactions with other molecules, such as biological macromolecules. plos.org

By simulating the dynamic behavior of α-terthienylmethanol, researchers can investigate how it binds to target proteins or other cellular components. plos.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of molecular complexes. dovepress.comnih.gov For example, MD simulations have been successfully used to validate the interactions of α-terthienylmethanol with protein kinase C isozymes.

Excited State Characterization and Photosensitization Mechanisms of Related Terthiophenes

Terthiophenes, including α-terthienyl, are well-known for their photosensitizing properties, which are critically dependent on the characteristics of their excited states. nih.gov Upon absorption of light, these molecules can transition to an excited singlet state, followed by intersystem crossing to a triplet excited state. mdpi.com It is this triplet state that is often responsible for subsequent photochemical reactions, such as the generation of singlet oxygen. nih.govmdpi.com

Theoretical studies, often employing DFT, have been conducted to investigate the triplet excited state characters of α-terthienyl. nih.gov These studies explore the mechanisms of photosensitization, including energy transfer to molecular oxygen to produce reactive oxygen species. nih.gov The findings indicate that the generation of singlet oxygen can occur through direct energy transfer from the triplet state of the terthiophene to ground-state triplet oxygen. nih.gov Understanding these excited state properties is crucial for applications that leverage the photosensitizing capabilities of terthiophene derivatives. nsf.gov

Iv. Biological and Pharmacological Research Pathways

Cytotoxicity and Apoptosis Induction Mechanisms

Studies have demonstrated that α-Terthienylmethanol possesses significant cytotoxic capabilities, leading to the induction of apoptosis, or programmed cell death, in various cancer cell lines. This process is initiated and driven by a complex interplay of cellular events, including the disruption of redox balance and the activation of specific enzymatic cascades.

Research has highlighted the potent cytotoxic effects of α-Terthienylmethanol against human endometrial cancer cell lines, specifically Hec1A and Ishikawa. nih.gov Studies have shown that this compound exhibits strong activity, with an IC50 value of less than 1 μM in these cell lines. nih.govmedchemexpress.comchemicalbook.commedchemexpress.eu The growth inhibitory effect is primarily mediated through the induction of apoptosis, which is characterized by the accumulation of cells in the sub-G1 phase of the cell cycle and an increase in the population of apoptotic cells. nih.gov

The cytotoxic potential of α-Terthienylmethanol in these endometrial cancer cells is a key area of investigation, with findings indicating a significant reduction in cell viability upon treatment. nih.gov

Table 1: Cytotoxic Activity of α-Terthienylmethanol in Human Endometrial Cancer Cells

Cell LineIC50 Value (μM)Primary Effect
Hec1A<1Induces apoptosis
Ishikawa<1Induces apoptosis

This table summarizes the potent cytotoxic activity of α-Terthienylmethanol against human endometrial cancer cell lines Hec1A and Ishikawa, as evidenced by a low IC50 value and the induction of apoptosis.

The antiproliferative effects of α-Terthienylmethanol have also been investigated in human ovarian cancer cells, including the OVCAR3 cell line. plos.org Studies have shown that the compound can inhibit the proliferation of these cells. frontiersin.org Research indicates that α-Terthienylmethanol induces S phase cell cycle arrest in ovarian cancer cells. researchgate.net This arrest is associated with changes in the levels of S phase-related proteins such as cyclin A, cyclin-dependent kinase 2, and cyclin D2. researchgate.net

Further investigations into the antiproliferative properties of α-Terthienylmethanol have provided insights into its potential to halt the progression of ovarian cancer cells. nih.gov

A central mechanism in the biological activity of α-Terthienylmethanol is the generation of reactive oxygen species (ROS). nih.govmedchemexpress.com The compound has been shown to increase intracellular levels of ROS, which plays a critical role in initiating the cellular response leading to apoptosis. nih.govchemicalbook.com This increase in oxidative stress is a key trigger for the subsequent cytotoxic effects observed in cancer cells. researchgate.netnih.gov The generation of ROS has been identified as a primary event in the compound's mechanism of action, leading to mitochondrial dysfunction and oxidative damage within the cells. researchgate.netnih.gov

Research has specifically implicated NADPH oxidase as a key enzyme involved in the α-Terthienylmethanol-induced production of ROS. nih.govchemicalbook.commedchemexpress.com Studies have demonstrated that the inhibition of NADPH oxidase can attenuate the cell death and ROS accumulation caused by the compound in endometrial cancer cells. nih.gov This suggests that NADPH oxidase is a significant, though partial, contributor to the ROS generation pathway activated by α-Terthienylmethanol. nih.gov The activation of NADPH oxidase appears to be an important step in the cascade of events leading to oxidative stress and subsequent apoptosis. nih.gov

The apoptotic process induced by α-Terthienylmethanol involves the classical mitochondrial pathway. scispace.com A critical step in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.govfree.fr This release is a key event that triggers the activation of a cascade of enzymes known as caspases. scielo.org.arberkeley.edu

Research has shown that α-Terthienylmethanol treatment leads to a time-dependent activation of caspases. nih.gov This activation is a hallmark of apoptosis and is essential for the execution of the cell death program. The release of cytochrome c and subsequent caspase activation confirm that α-Terthienylmethanol induces apoptosis through the intrinsic, mitochondria-mediated pathway. nih.gov

Involvement of NADPH Oxidase in ROS Production Pathways

Induction of Sub-G1 Accumulation and Apoptotic Cell Populations

alpha-Terthienylmethanol has been shown to inhibit cell growth by inducing apoptosis. labshake.com This is evidenced by the accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis, in human endometrial cancer cells (Hec1A and Ishikawa). nih.govresearchgate.net Studies have demonstrated that this growth inhibitory effect is directly mediated by the induction of programmed cell death. nih.gov Further investigation into the mechanisms of apoptosis revealed that this compound triggers the activation of caspases and the release of cytochrome c into the cytosol in a time-dependent manner in these endometrial cancer cells. nih.govresearchgate.net The apoptotic process is linked to the generation of reactive oxygen species (ROS), as antioxidants were found to significantly reduce the apoptosis induced by the compound. nih.gov Specifically, the source of ROS generation has been identified as NADPH oxidase. nih.gov

Cell Cycle Regulation and DNA Damage Response

Research has identified that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, specifically in the S phase. This effect has been observed in human ovarian cancer cells, where the compound was found to be a more potent inhibitor of cell growth than the chemotherapy drug cisplatin. researchgate.net The arrest in the S phase prevents the cancer cells from proceeding with DNA replication, a critical step for cell division. researchgate.net This mechanism of action is linked to the compound's ability to generate ROS stress within the cancer cells. researchgate.netresearchgate.netacs.org Studies have shown that the introduction of an antioxidant can reverse the S phase arrest, highlighting the central role of ROS in this process. researchgate.net

The induction of S phase arrest by this compound is accompanied by significant changes in the levels of key cell cycle-regulatory proteins. researchgate.net In human ovarian cancer cells, treatment with this compound led to alterations in proteins that govern the S phase, including cyclin A, cyclin-dependent kinase 2 (CDK2), and cyclin D2. researchgate.net Cyclins and CDKs are crucial for driving the cell through different phases of the cell cycle. nih.govfrontiersin.org Specifically, the complex formed by cyclin A and CDK2 is instrumental for progression through the S phase. mdpi.com Further experiments involving the knockdown of cyclin A using specific siRNAs significantly compromised the S phase arrest induced by this compound, confirming the critical role of this cyclin in the compound's mechanism of action. researchgate.net

In addition to inducing cell cycle arrest, this compound has been shown to cause DNA damage in cancer cells. A key indicator of this damage is the significant increase in the levels of phosphorylated histone H2AX (p-H2AX, also known as γH2AX). researchgate.netresearchgate.net H2AX is a variant of the H2A protein, a core component of the nucleosome, and its phosphorylation at serine 139 is a well-established early marker for DNA double-strand breaks. nih.govplos.org The formation of γH2AX serves as a signal to recruit DNA repair proteins to the site of damage. nih.gov The increase in p-H2AX levels following treatment with this compound provides strong evidence that the compound's anticancer activity involves the induction of significant DNA damage, contributing to the inhibition of cancer cell growth. researchgate.net

Impact on Cell Cycle-Related Proteins (e.g., Cyclins, Cyclin-Dependent Kinases)

Angiogenesis Inhibition Research

This compound has demonstrated significant anti-angiogenic properties, a crucial aspect of cancer research as tumors rely on the formation of new blood vessels for growth and metastasis. One of the key findings is its ability to inhibit the formation of tube-like structures by endothelial cells, a critical step in angiogenesis. nih.govnih.gov In studies using bovine aortic endothelial cells (BAECs), this compound effectively inhibited tube formation induced by vascular endothelial growth factor (VEGF) with a reported IC50 value of 2.7 ± 0.4 μM. nih.govnih.govresearchgate.net VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. researchgate.net The inhibitory action of this compound on VEGF-induced tube formation suggests its potential to disrupt the blood supply to tumors. nih.gov This anti-angiogenic activity is believed to be mediated through the inhibition of protein kinase C (PKC) isozymes α and β2, which are involved in the VEGF signaling pathway. nih.govnih.gov Furthermore, at a concentration of 10 μM, the compound also significantly impaired the invasiveness of BAECs. nih.govnih.govresearchgate.net

Impairment of Endothelial Cell Invasiveness (e.g., Bovine Aortic Endothelial Cells, MDA-MB-231 Breast Cancer Cells)

Research has demonstrated that α-terthienylmethanol can significantly impair the invasive capabilities of endothelial and cancer cells, a crucial process in angiogenesis and metastasis. nih.govresearchgate.net In studies utilizing bovine aortic endothelial cells (BAECs), α-terthienylmethanol was shown to inhibit VEGF-induced tube formation with a half-maximal inhibitory concentration (IC50) of 2.7 ± 0.4 μM. nih.govresearchgate.net Furthermore, at a concentration of 10 μM, it markedly impaired the invasiveness of BAECs. nih.govresearchgate.net

The compound's anti-invasive effects were also observed in the highly aggressive MDA-MB-231 human breast cancer cell line. nih.govresearchgate.net Transwell invasion assays revealed that α-terthienylmethanol reduced the invasion of MDA-MB-231 cells. nih.gov Specifically, at concentrations of 10 μM and 30 μM, the compound inhibited cell invasion by 57.2 ± 2.3% and 32.7 ± 3.1%, respectively. nih.gov These findings underscore the potential of α-terthienylmethanol to interfere with the critical steps of angiogenesis and cancer cell migration. nih.govconicet.gov.ar

Table 1: Effect of α-Terthienylmethanol on Cell Invasiveness
Cell LineConcentrationEffect
Bovine Aortic Endothelial Cells (BAECs)2.7 ± 0.4 μMIC50 for inhibition of VEGF-induced tube formation nih.govresearchgate.net
Bovine Aortic Endothelial Cells (BAECs)10 μMSignificant impairment of cell invasiveness nih.govresearchgate.net
MDA-MB-231 Breast Cancer Cells10 μM57.2 ± 2.3% reduction in cell invasion nih.gov
MDA-MB-231 Breast Cancer Cells30 μM32.7 ± 3.1% reduction in cell invasion nih.gov

Specific Targeting of Protein Kinase C (PKC) Isozymes α and β2

The anti-angiogenic activity of α-terthienylmethanol is primarily attributed to its inhibitory effect on Protein Kinase C (PKC) isozymes, specifically the α and β2 isoforms. nih.govnih.gov Molecular dynamics simulations have validated that the compound's main mechanism of action is the inhibition of these particular PKC isozymes. nih.govresearchgate.net In vitro kinase assays have shown that α-terthienylmethanol can inhibit a mixture of recombinant PKC-α and -β2 isozymes with an IC50 of 4 μM. nih.gov

The activation of PKC isozymes, particularly α and β2, is a critical step downstream of the VEGF receptor 2 (VEGFR-2) signaling pathway, which is pivotal for angiogenesis. nih.gov While α-terthienylmethanol's primary targets are PKC-α and -β2, some minor inhibitory activity against VEGFR-2 itself cannot be entirely ruled out. nih.gov The binding energy calculations from molecular dynamics simulations suggest a slight preference for the β2 isoform over the α isoform. nih.gov This selective inhibition of PKC isozymes disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby explaining the compound's anti-angiogenic and anti-invasive properties. nih.gov

Implications for Overcoming Multidrug Resistance (MDR) Phenotypes in Cancer Research

The development of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. researchgate.netfrontiersin.org Angiogenesis, the formation of new blood vessels, is considered a key pathological feature of cancer that also plays a role in the MDR phenotype. nih.govresearchgate.net Research suggests that α-terthienylmethanol, due to its anti-angiogenic properties, holds promise as a phytochemical that could help combat cancers, particularly those exhibiting MDR. nih.govresearchgate.net By inhibiting angiogenesis through the targeting of PKC isozymes α and β2, α-terthienylmethanol presents a mechanism to potentially circumvent or overcome resistance to conventional cancer therapies. nih.govnih.gov The investigation of plant-derived compounds like α-terthienylmethanol is part of a broader search for novel agents that can be effective against MDR tumors. mincyt.gob.ar

Broader Biological Activities and Mechanistic Considerations

Anti-inflammatory and Antioxidative Potential of Related Thiophenes

Thiophene (B33073) derivatives, the chemical class to which α-terthienylmethanol belongs, are recognized for a wide range of pharmacological activities, including anti-inflammatory and antioxidant properties. nih.govnih.govimpactfactor.org Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, contain a thiophene ring, highlighting the importance of this structural motif. nih.govresearchgate.net The anti-inflammatory mechanisms of thiophene compounds can involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net Some thiophenes also exhibit potent radical scavenging and antiperoxidative activity. nih.gov Studies have shown that certain thiophene derivatives can reduce the expression of pro-inflammatory genes like IL-1β, IL-6, TNF-α, and iNOS. nih.gov The antioxidant and anti-inflammatory effects are often attributed to the modulation of signaling pathways such as NF-κB. mdpi.com

Nematicidal and Insecticidal Activity of Related Terthiophene Compounds

Terthiophene compounds, including the parent compound α-terthienyl, are well-documented for their potent nematicidal and insecticidal activities. acs.org These compounds are found in plants of the Asteraceae family, such as marigolds (Tagetes species). horizonepublishing.com Their mode of action is often phototoxic, meaning they become activated by UV light to produce reactive oxygen species (ROS), which are lethal to nematodes and insects. horizonepublishing.com

Alpha-terthienyl has demonstrated strong nematicidal effects against various plant-parasitic nematodes, including species of Meloidogyne, Heterodera, and Pratylenchus. acs.orghorizonepublishing.com Research has also confirmed the insecticidal properties of terthiophenes against insects like mosquito larvae. acs.org While many thiophenes require light for their activity, some studies have focused on identifying light-independent thiophenes for use in soil to control root-knot nematodes and soil-borne fungi. acs.orgacs.org

Table 2: Pesticidal Activity of Related Terthiophenes
OrganismCompound TypeActivity
Plant-parasitic nematodes (Meloidogyne, Heterodera, Pratylenchus)α-TerthienylNematicidal (Phototoxic) horizonepublishing.com
Mosquito larvaeα-TerthienylInsecticidal (Phototoxic) acs.org
Root-knot nematodes (Meloidogyne incognita)Various thiophenesNematicidal (Light-dependent and independent) acs.org
Soil-borne fungiVarious thiophenesAntifungal acs.org

Studies on Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of bioactive compounds can often be enhanced through synergistic interactions with other molecules. nuevo-group.comafjbs.com This principle applies to phytochemicals, where the combined action of multiple compounds in a plant extract can be greater than the effect of any single isolated compound. nuevo-group.comafjbs.com Synergism can occur through various mechanisms, including improved bioavailability, modulation of different cellular targets, and overcoming resistance mechanisms. nuevo-group.com

In the context of cancer research, combining bioactive plant derivatives with conventional chemotherapeutic agents is a strategy being explored to achieve synergistic effects. researchgate.net While specific studies on the synergistic effects of α-terthienylmethanol with other compounds are not detailed in the provided context, the broader field of phytopharmacology actively investigates such combinations to enhance therapeutic outcomes in areas like cancer and inflammatory diseases. afjbs.comresearchgate.net The potential for synergistic interactions represents a promising avenue for the future development of therapies involving thiophene-based compounds.

V. Advanced Materials Research Perspectives

Research into Conjugated Polymers and Oligomers based on Terthiophenes

The field of organic electronics is continually seeking new materials with tailored properties. beilstein-journals.org Terthiophene-based systems are at the forefront of this research due to their excellent electronic properties and processability. nih.govresearchgate.net The incorporation of functional groups, such as the hydroxyl group in α-terthienylmethanol, provides a synthetic handle for creating novel polymeric architectures with enhanced functionalities. researchgate.net

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on electrode surfaces. researchgate.netnih.gov This method offers precise control over film thickness and morphology. mdpi.com In the context of terthiophene derivatives, electropolymerization leads to the formation of polythiophenes, a class of conducting polymers with significant potential in electronic and optoelectronic devices. researchgate.netcore.ac.uk

While direct electrochemical polymerization studies specifically on α-terthienylmethanol are not extensively documented, the general mechanism for thiophene (B33073) and its derivatives involves the oxidation of the monomer to form radical cations. researchgate.net These reactive species then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The presence of the hydroxyl group in α-terthienylmethanol could influence the polymerization process and the properties of the resulting polymer. For instance, it could affect the solubility of the monomer in the electrolyte solution and potentially participate in side reactions or influence the final polymer's morphology and adherence to the electrode. Research on the electropolymerization of other functionalized thiophenes suggests that the nature of the substituent can significantly impact the oxidation potential and the resulting polymer's characteristics.

Table 1: Key Aspects of Electrochemical Polymerization of Thiophene Derivatives
ParameterDescriptionPotential Influence of α-TerthienylmethanolReference
Monomer OxidationThe initial step where the thiophene ring is oxidized at the anode to form a radical cation.The electron-donating or -withdrawing nature of the hydroxymethyl group could alter the oxidation potential compared to unsubstituted terthiophene. researchgate.net
Polymer Film FormationDeposition of the growing polymer chain onto the electrode surface.The hydroxyl group might enhance adhesion to certain electrode materials through hydrogen bonding. nih.gov
Polymer PropertiesThe final electronic, optical, and morphological characteristics of the polymer film.The hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of properties. researchgate.net

The synthesis of well-defined π-conjugated systems is crucial for the development of high-performance organic electronic devices. beilstein-journals.orgfrontiersin.orgacs.org Traditional methods for synthesizing polythiophenes and other conjugated polymers include transition metal-catalyzed cross-coupling reactions like Stille, Suzuki, and Kumada couplings. nih.govusask.caadvancedsciencenews.com These methods allow for the creation of polymers with specific structures and properties. The synthesis of thiophene-flanked benzothiadiazole derivatives, for example, has been achieved through direct arylation coupling, offering a more straightforward route to these important building blocks. rsc.org

The hydroxyl group of α-terthienylmethanol makes it an attractive monomer for such synthetic strategies. It can be used to create polymers with pendant hydroxyl groups, which can then be further functionalized. This post-polymerization modification allows for the fine-tuning of the polymer's electronic and physical properties, such as solubility and solid-state packing, which are critical for device performance. For instance, attaching different side chains to the hydroxyl group can alter the polymer's processability and its interaction with other materials in a device. researchgate.net

The characterization of these π-conjugated systems involves a suite of techniques to probe their chemical structure, molecular weight, and optoelectronic properties. Techniques like NMR and FTIR spectroscopy are used to confirm the chemical structure, while gel permeation chromatography (GPC) provides information on molecular weight and polydispersity. UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions and emissive properties, which are fundamental to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular design is a key strategy for tailoring the properties of conjugated polymers. researchgate.net One powerful tool in this regard is the introduction of non-covalent interactions, such as hydrogen bonding. wiley-vch.de Hydrogen bonds can influence the polymer's conformation, promote self-assembly into ordered structures, and enhance interchain interactions, all of which can have a profound impact on the material's electronic properties. researchgate.netbham.ac.uk

The hydroxyl group in α-terthienylmethanol is a prime candidate for introducing controlled hydrogen bonding. Polymers derived from this monomer can exhibit intramolecular or intermolecular hydrogen bonding, which can affect the planarity of the polymer backbone and the packing of polymer chains in the solid state. For example, intermolecular hydrogen bonding can lead to more ordered, crystalline domains, which can facilitate charge transport in organic field-effect transistors (OFETs). The strength and directionality of these hydrogen bonds can be tuned by modifying the chemical environment around the hydroxyl group. wiley-vch.deosti.gov

Table 2: Influence of Hydrogen Bonding on Conjugated Polymer Properties
PropertyEffect of Hydrogen BondingRelevance to α-Terthienylmethanol-based PolymersReference
Solid-State PackingPromotes ordered packing and crystallinity.Can lead to higher charge carrier mobility in electronic devices. bham.ac.uk
SolubilityCan be used to control solubility in different solvents.Important for solution-based processing of thin films. wiley-vch.de
Mechanical PropertiesCan enhance toughness and create self-healing materials.Could lead to more robust and durable electronic devices. osti.gov
Optical PropertiesCan influence absorption and emission spectra through aggregation effects.Allows for tuning of the material's color and fluorescence characteristics. researchgate.net

Synthesis and Characterization of π-Conjugated Systems for Electronic Applications

Exploration in Functional Materials for Bioapplications

The unique combination of electronic properties and the potential for biocompatibility makes terthiophene derivatives, including α-terthienylmethanol, promising candidates for a range of bioapplications. nih.gov The ability to interact with biological systems at the molecular level opens up possibilities for new diagnostic and therapeutic tools.

The development of sensitive and selective biosensors is a major goal in medical diagnostics. frontiersin.orgnih.gov Conjugated polymers are attractive materials for biosensors due to their ability to transduce biological recognition events into measurable optical or electrical signals. nih.gov Terthiophene-based materials, with their inherent fluorescence and electrochemical activity, are well-suited for this purpose.

While specific biosensors based on α-terthienylmethanol are still in the exploratory phase, its structure provides a clear pathway for the development of such devices. The hydroxyl group can be used to attach biorecognition elements, such as antibodies or enzymes, that can specifically bind to a target analyte. This binding event can then trigger a change in the fluorescence or conductivity of the terthiophene core, providing a detectable signal. For example, a naphthalene-functionalized terthiophene derivative has been used for the detection of biogenic amines. researchgate.net

In the realm of bioimaging, fluorescent organic molecules are indispensable tools for visualizing cellular structures and processes. researchgate.net Terthiophene derivatives often exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment. This makes them potential candidates for fluorescent probes. The anti-proliferative effects of α-terthienylmethanol on human ovarian cancer cells have been linked to the generation of reactive oxygen species (ROS), suggesting that it or its derivatives could potentially be used in photodynamic therapy, where a photosensitizer generates cytotoxic species upon light activation. nih.govmdpi.com

Bioelectronics is an emerging field that aims to interface electronic devices with biological systems. nih.govyoutube.com Organic electronic materials are particularly promising for these applications due to their mechanical flexibility, biocompatibility, and mixed ionic-electronic conductivity. nih.gov These materials can effectively bridge the gap between the ionic signaling of biological systems and the electronic signaling of traditional devices.

Polymers derived from α-terthienylmethanol could be designed to have properties suitable for bioelectronic applications. For instance, the hydroxyl groups could be modified with hydrophilic side chains to improve biocompatibility and promote interaction with aqueous biological environments. Such materials could be used to create more effective neural interfaces, biosensors that can be implanted in the body, and systems for electronically controlled drug delivery. nih.gov The inherent conductivity of the polythiophene backbone would allow for the transmission of electrical signals, while the functional side chains would ensure a stable and effective interface with biological tissue.

Biosensing and Bioimaging Research Platforms

Theoretical Studies on Electronic and Photophysical Properties Relevant to Materials Design

Theoretical and computational chemistry serve as indispensable tools in modern materials science, enabling the prediction of molecular properties before engaging in complex and resource-intensive synthesis. For compounds like α-terthienylmethanol, methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal for elucidating its electronic and photophysical characteristics. acs.orgnih.govnih.gov These computational approaches provide deep insights into the structure-property relationships that govern the molecule's potential use in advanced materials. rsc.org

From a materials design perspective, understanding the electronic structure, particularly the frontier molecular orbitals, is paramount. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. ijntse.comchalcogen.ro The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that helps to predict the chemical reactivity, kinetic stability, and the electronic transport properties of a material. ijntse.com A smaller HOMO-LUMO gap is often indicative of a material that can be more easily excited, which is a desirable trait for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mappingignorance.org

Theoretical studies on α-terthienyl and its derivatives show that the HOMO is typically a π-orbital delocalized across the three thiophene rings, while the LUMO is a corresponding π*-antibonding orbital. The introduction of substituents, such as the hydroxymethyl group in α-terthienylmethanol, can modulate these energy levels. While specific computational data for α-terthienylmethanol is not extensively published, studies on analogous substituted terthiophenes provide valuable insights. For instance, calculations on cyano-substituted terthiophenes have shown that the position of functional groups significantly impacts the electronic structure. acs.orgnih.govresearchgate.net An electron-withdrawing group at an alpha position, for example, can stabilize both the HOMO and LUMO levels and alter the energy gap.

Table 1: Representative Theoretical Electronic Properties of Terthiophene Derivatives (Calculated via DFT).
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
α-Terthienyl (parent)¹-5.30-1.953.35
α-Cyano-terthienyl²-5.65-2.543.11
α,α''-Dicyano-terthienyl²-5.98-3.092.89
¹Illustrative values based on typical DFT calculations for unsubstituted α-terthienyl.²Represents data trends from studies on substituted terthiophenes, showing how functionalization alters electronic properties. acs.orgnih.govresearchgate.net

The photophysical properties, which describe how the molecule interacts with light, are investigated using TD-DFT. mdpi.comnih.govrsc.org These calculations can predict the molecule's absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. The most significant transition is typically the HOMO to LUMO transition (S₀→S₁), which corresponds to the longest wavelength absorption peak (λₘₐₓ). rsc.org The probability of a particular electronic transition is given by its oscillator strength (f); a higher oscillator strength indicates a more intense absorption band. acs.orgnih.gov

For α-terthienylmethanol, theoretical studies can predict how the hydroxymethyl group influences its absorption and emission properties compared to the unsubstituted α-terthienyl. Functionalization can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, thereby tuning the color and light-harvesting capabilities of the material. TD-DFT studies on cyano-terthiophenes have demonstrated that substitution at the α-position causes a more significant bathochromic shift than substitution at a β-position. acs.orgnih.gov This level of predictive power is crucial for designing molecules with tailored optical properties for applications like fluorescent probes, photosensitizers, or active layers in solar cells. mappingignorance.orgresearchgate.net

Table 2: Representative Theoretical Photophysical Properties of Terthiophene Derivatives (Calculated via TD-DFT).
CompoundCalculated Excitation Energy (eV)Calculated λₘₐₓ (nm)Oscillator Strength (f)
α-Terthienyl (parent)¹3.443601.15
α-Cyano-terthienyl²3.223851.25
α,α''-Dicyano-terthienyl²3.014121.40
¹Illustrative values based on typical TD-DFT calculations for unsubstituted α-terthienyl.²Represents data trends from studies on substituted terthiophenes, demonstrating the tuning of photophysical properties. acs.orgnih.govresearchgate.net

Vi. Future Directions and Research Challenges

Development of Novel Synthetic Routes for Improved Yields and Purity in Academic and Industrial Settings

While α-terthienylmethanol can be isolated from natural sources like Tagetes minuta and Eclipta prostrata, the yields are often low and the purification process can be complex. nih.govnih.gov For instance, bioassay-guided fractionation of Tagetes minuta extract yields the active metabolite, but the process can be lengthy. nih.gov To facilitate broader research and potential commercialization, the development of efficient and scalable synthetic routes is paramount.

Future research should focus on:

Greener Synthetic Strategies: Exploring environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents is crucial. mdpi.com This includes investigating catalytic methods, flow chemistry, and microwave-assisted synthesis to improve reaction efficiency and reduce waste.

High-Yield Reactions: The development of novel coupling strategies for the assembly of the terthiophene core is a key area of interest. This could involve exploring new palladium-catalyzed cross-coupling reactions or C-H activation methodologies to construct the thiophene (B33073) rings with high regioselectivity and yield.

Purification Techniques: Innovations in purification technologies, such as advanced chromatographic methods, are needed to achieve high purity of α-terthienylmethanol and its derivatives, which is essential for pharmacological and materials science applications. researchgate.net

Advanced Mechanistic Elucidation of Biological Pathways and Target Identification

Understanding the precise molecular mechanisms underlying the biological activities of α-terthienylmethanol is fundamental for its development as a therapeutic agent. Current research indicates that its anticancer effects are mediated through the generation of reactive oxygen species (ROS) via NADPH oxidase, leading to apoptosis. bohrium.com It has also been shown to inhibit angiogenesis by targeting protein kinase C (PKC) isozymes α and β2. nih.govresearchgate.net

Key research questions to address include:

Primary Molecular Targets: While PKC and NADPH oxidase have been identified as targets, a comprehensive, unbiased screening for other potential protein interactions is necessary. nih.gov This could involve techniques like chemical proteomics and affinity-based protein profiling.

Signaling Cascades: Delineating the downstream signaling pathways activated or inhibited by α-terthienylmethanol is crucial. This includes investigating its effects on key cellular processes such as cell cycle regulation, DNA repair, and inflammatory responses. nih.gov

Role of ROS: A deeper understanding of the specific types of ROS generated and their precise roles in mediating the observed biological effects is needed. nih.gov This includes investigating the interplay between α-terthienylmethanol-induced ROS and the cellular antioxidant defense systems. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of α-terthienylmethanol by identifying the key structural features responsible for its biological activity. gardp.orgcollaborativedrug.com By systematically modifying the chemical structure, researchers can enhance potency, improve selectivity, and reduce potential off-target effects. gardp.orgcollaborativedrug.comnih.gov

Future SAR studies should focus on:

Modification of the Terthiophene Core: Investigating the impact of substituting the thiophene rings with other heterocyclic systems or modifying their substitution pattern.

Alteration of the Methanol (B129727) Group: Exploring the effect of replacing the hydroxymethyl group with other functional groups, such as ethers, esters, amides, or halogens, to modulate physicochemical properties and biological activity.

Systematic Derivatization: Creating a library of α-terthienylmethanol derivatives and systematically evaluating their activity against a panel of biological targets to build a comprehensive SAR model. preprints.org

The following table summarizes key findings from initial studies on α-terthienylmethanol and its analogs, providing a foundation for future SAR investigations.

Compound/AnalogModificationObserved EffectReference
α-Terthienylmethanol Parent CompoundPotent anticancer and anti-angiogenic activity. nih.gov
Bithiophenes Reduced number of thiophene ringsGenerally lower biological activity compared to terthiophenes. mdpi.com
Polythiophenes Increased number of thiophene ringsPotential for altered electronic and biological properties. mdpi.com

Exploration of alpha-Terthienylmethanol and its Derivatives in New Therapeutic Areas

The known anticancer and anti-angiogenic properties of α-terthienylmethanol suggest its potential in oncology. nih.govresearchgate.net However, its unique mechanism of action, particularly its ability to modulate ROS levels, opens up possibilities for its application in other therapeutic areas.

Potential new therapeutic applications to explore include:

Neurodegenerative Diseases: Given the role of oxidative stress in neurodegenerative disorders like Alzheimer's and Parkinson's disease, the pro-oxidant or antioxidant properties of α-terthienylmethanol derivatives could be harnessed.

Inflammatory Disorders: Its ability to modulate inflammatory pathways could be investigated for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. jst.go.jp

Infectious Diseases: The phototoxic properties of terthiophenes, which generate singlet oxygen upon UV-A irradiation, could be explored for antimicrobial and antiviral therapies.

Nematicidal Applications: Alpha-terthienyl, a related compound, has shown potential as a nematicide for agricultural use. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery and Materials Design

The integration of computational modeling with experimental research can significantly accelerate the discovery and development of new drugs and materials based on the α-terthienylmethanol scaffold. longdom.orgnih.govnih.gov Computational methods can guide experimental design, predict the properties of new compounds, and provide insights into their mechanisms of action. nih.govoncodesign-services.commdpi.com

Key areas for integration include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of α-terthienylmethanol and its derivatives with their biological targets, helping to rationalize SAR data and guide the design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, enabling the virtual screening of large compound libraries. preprints.orgoncodesign-services.com

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Materials Science Modeling: Computational methods can be employed to predict the electronic and optical properties of α-terthienylmethanol-based polymers and materials for applications in organic electronics and sensors.

By pursuing these future directions, the scientific community can unlock the full potential of α-terthienylmethanol and its derivatives, paving the way for the development of novel therapeutics and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.